Heneicosanoyl chloride
Overview
Description
Heneicosanoyl chloride is an organic compound with the molecular formula CH₃(CH₂)₁₉COCl. It is a long-chain fatty acid chloride, specifically the chloride derivative of heneicosanoic acid. This compound is primarily used in organic synthesis and industrial applications due to its reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heneicosanoyl chloride can be synthesized through the reaction of heneicosanoic acid with thionyl chloride or oxalyl chloride. The reaction typically involves refluxing the acid with the chloride reagent in an inert solvent such as dichloromethane or chloroform. The reaction conditions include:
Temperature: Reflux conditions (approximately 60-80°C)
Solvent: Dichloromethane or chloroform
Reagents: Thionyl chloride or oxalyl chloride
The reaction proceeds as follows:
CH3(CH2)19COOH+SOCl2→CH3(CH2)19COCl+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Heneicosanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: Reaction with water to form heneicosanoic acid.
Reduction: Reaction with reducing agents to form heneicosanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve an inert solvent and a base such as pyridine or triethylamine.
Hydrolysis: Reagents include water or aqueous base. Conditions involve mild heating.
Reduction: Reagents include lithium aluminium hydride or sodium borohydride. Conditions involve an inert solvent and low temperatures.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Heneicosanoic Acid: Formed from hydrolysis.
Heneicosanol: Formed from reduction.
Scientific Research Applications
Heneicosanoyl chloride has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of surface-active agents and polymers.
Biological Studies: Employed in the modification of biomolecules for studying their structure and function.
Industrial Applications: Used in the production of lubricants, surfactants, and coatings.
Mechanism of Action
The mechanism of action of heneicosanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on molecules such as amines, alcohols, and thiols. The pathways involved in these reactions are typically nucleophilic acyl substitution mechanisms.
Comparison with Similar Compounds
Similar Compounds
Octadecanoyl Chloride: A shorter-chain fatty acid chloride with similar reactivity but different physical properties.
Docosanoyl Chloride: A longer-chain fatty acid chloride with similar reactivity but higher melting and boiling points.
Palmitoyl Chloride: A medium-chain fatty acid chloride with similar reactivity but different solubility characteristics.
Uniqueness
Heneicosanoyl chloride is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its long-chain structure provides unique solubility and melting point characteristics, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
henicosanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVAHIFGHLKMKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398846 | |
Record name | HENEICOSANOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77582-61-7 | |
Record name | HENEICOSANOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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